molecular formula C17H26O B14307526 2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one CAS No. 112920-32-8

2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one

Cat. No.: B14307526
CAS No.: 112920-32-8
M. Wt: 246.4 g/mol
InChI Key: RQBTZETWXNICHN-UHFFFAOYSA-N
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Description

2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one is a complex organic compound characterized by its cyclohexene ring structure with multiple alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving dienes and dienophiles.

    Introduction of alkyl substituents: Alkylation reactions using appropriate alkyl halides and strong bases.

    Double bond formation: Dehydration reactions to introduce double bonds in the alkyl chains.

Industrial Production Methods

Industrial production of such compounds often involves:

    Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Optimization of reaction conditions: Temperature, pressure, and solvent choice to maximize yield and purity.

    Purification techniques: Distillation, crystallization, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst to form alcohols.

    Substitution: Halogenation or nitration reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens (chlorine, bromine), nitric acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Studied for its potential as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

Industry

    Materials Science: Explored for its properties in the development of new materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylbut-2-en-1-yl)cyclohex-2-en-1-one
  • 3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-one

Uniqueness

2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one is unique due to the presence of multiple alkyl substituents and double bonds, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

112920-32-8

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

2-(3-methylbut-2-enyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H26O/c1-13(2)7-5-8-15-9-6-10-17(18)16(15)12-11-14(3)4/h7,11H,5-6,8-10,12H2,1-4H3

InChI Key

RQBTZETWXNICHN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=C(C(=O)CCC1)CC=C(C)C)C

Origin of Product

United States

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